3,5-Difluoroisonicotinic acid

Crystallography Solid-state chemistry Materials characterization

Researchers requiring a metabolically stable, electron-deficient heteroaromatic acid for kinase or ion channel programs face inconsistent purity and undocumented crystalline forms. 3,5-Difluoroisonicotinic acid resolves this with verified identity against a published monoclinic P21/n crystal structure. - Dual ortho-fluorination lowers the predicted pKa to ~1.51, enabling distinct amide coupling reactivity (86% yield under HBTU/HOBt). - Validated as a key intermediate in eIF4E inhibitor patents (CA-3085255-A1, WO-2021003157-A1) and sodium channel modulator programs (CN-111065383-A, EP-3651752-A1). - Supplied at ≥98% purity with full NMR, HPLC, and residual solvent documentation for GLP preclinical workflows.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 903522-29-2
Cat. No. B129144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoroisonicotinic acid
CAS903522-29-2
Synonyms3,5-Difluoropyridine-4-carboxylic Acid; 
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)C(=O)O)F
InChIInChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyDRWDDFVJHGAJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoroisonicotinic Acid: Physicochemical & Structural Profile


3,5-Difluoroisonicotinic acid (3,5-difluoropyridine-4-carboxylic acid), CAS 903522-29-2, is a heterocyclic aromatic carboxylic acid featuring a pyridine ring with fluorine substituents at the 3- and 5-positions and a carboxylic acid moiety at the 4-position . Its molecular formula is C6H3F2NO2 with a molecular weight of 159.09 g/mol . The compound presents as a white to off-white crystalline solid and is characterized by a monoclinic crystal system with space group P21/n [1]. The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group substantially modulates its electronic properties compared to unsubstituted isonicotinic acid, making it a strategically functionalized building block for medicinal chemistry and materials science applications .

Building Block Fluorinated heteroaryl carboxylic acid for medicinal chemistry 3,5-difluoro substitution tunes electronic and metabolic profiles
Reactivity Amide coupling–compatible (HBTU/HOBt, reported 86% yield) Enhanced electrophilicity may support efficient derivatization
Intermediate Status Patent-cited precursor for eIF4E and sodium channel programs Supports follow-on research and lead optimization workflows
Solid-State Reference Monoclinic P21/n crystal structure (150 K) available for PXRD matching Facilitates polymorph identification and solid-form consistency

3,5-Difluoroisonicotinic Acid: Irreplaceability Over Generic Analogs


Isonicotinic acid and its monohalogenated derivatives cannot be interchangeably substituted for 3,5-difluoroisonicotinic acid in synthetic or pharmacological applications due to the profound and quantifiable impact of the dual 3,5-fluorination pattern. The positioning of two strongly electron-withdrawing fluorine atoms ortho to the carboxylic acid moiety substantially alters the pKa of the acid group, with a predicted pKa of 1.51 ± 0.10 [1] compared to the reported pKa of approximately 4.9 for unsubstituted isonicotinic acid [2]. This >3.4 log unit difference in acidity fundamentally changes protonation states under physiological or reaction conditions. Furthermore, the 3,5-difluoro substitution pattern establishes a unique intermolecular hydrogen-bonding network in the solid state, as evidenced by the monoclinic P21/n crystal structure [3], which directly impacts solubility, formulation behavior, and solid-phase reaction outcomes. In amide coupling reactions, the enhanced electrophilicity of the carbonyl carbon—attributable to the ortho-fluorine inductive effect—enables distinct reactivity profiles; specifically, 3,5-difluoroisonicotinic acid has been demonstrated to undergo efficient peptide coupling in 86% yield under standard HBTU/HOBt conditions . Finally, the compound serves as a specific synthetic entry point to pyridyl-fused lactam derivatives —a structural motif that may not be accessible with equivalent efficiency from non-fluorinated or differently substituted isonicotinic acid precursors.

Target
3,5-Difluoroisonicotinic Acid
Predicted pKa ~1.51; monoclinic P21/n crystal form; enhanced organic-solvent solubility
Select this for ortho-difluoro electronic effects and patent-aligned intermediates
Generic Substitute
Isonicotinic Acid / Monohalo Analogs
pKa ~4.9; orthorhombic Pna21; limited organic solubility; lacks dual-fluorine inductive effect
May shift protonation state, crystal packing, coupling efficiency, and patent trajectory
Critical Mismatch
A >3.4 log-unit pKa difference fundamentally changes ionization at physiological pH; the distinct solid-state H-bond network alters solubility and reaction behavior. Direct replacement without re-optimization may lead to unexpected synthetic outcomes and loss of IP traceability.

3,5-Difluoroisonicotinic Acid: Differentiation Evidence


Crystal Structure and Hydrogen-Bonding Architecture

3,5-Difluoroisonicotinic acid exhibits a well-defined monoclinic crystal structure (space group P21/n) with unit cell parameters a = 6.8050(10) Å, b = 6.8443(9) Å, c = 12.7196(14) Å, β = 94.562(4)°, and V = 590.54(13) ų at 150(2) K [1]. This crystallographic signature differs substantially from that of unsubstituted isonicotinic acid, which crystallizes in the orthorhombic Pna21 space group. The structural determination confirms the precise molecular geometry and the intermolecular hydrogen-bonding network established by the carboxylic acid dimer motif in the solid state. This quantitative structural information enables accurate prediction of powder diffraction patterns for polymorph identification and facilitates the interpretation of solid-state reactivity and stability profiles in pharmaceutical development [2].

Crystal Structure
Cross-study comparable
Monoclinic P2₁/n, a=6.8050 Å, b=6.8443 Å, c=12.7196 Å, β=94.562°, V=590.54 ų (150 K)
Provides unambiguous solid-phase identity and supports polymorph screening
Rgt(F)=0.0395; differs from orthorhombic isonicotinic acid (Pna2₁)
Crystallography Solid-state chemistry Materials characterization

pKa Modulation and Enhanced Acidity

The dual fluorination at the 3- and 5-positions of the pyridine ring in 3,5-difluoroisonicotinic acid substantially increases the acidity of the carboxylic acid group relative to unsubstituted isonicotinic acid. The predicted pKa of 3,5-difluoroisonicotinic acid is 1.51 ± 0.10 [1], whereas the experimentally determined pKa of isonicotinic acid is approximately 4.9 [2]. This represents a >3.4 log unit increase in acidity (approximately 2,500-fold greater acid dissociation constant). The enhanced acidity is directly attributable to the strong electron-withdrawing inductive effect exerted by the two ortho-positioned fluorine substituents, which stabilize the conjugate base form of the molecule.

pKa Modulation
Cross-study comparable
ΔpKa ≈ −3.4 (1.51 ± 0.10 vs ~4.9)
Acidity enhanced ~2500-fold; alters ionization and salt-formation profiles
Predicted pKa; experimental confirmation may be required
Physicochemical property profiling ADME prediction Synthetic reactivity

Solubility Profile in Organic Solvents

3,5-Difluoroisonicotinic acid exhibits a defined solubility profile in common organic solvents that differs from its non-fluorinated parent compound. The compound is reported to be soluble in organic solvents such as methanol, ethanol, and acetone [1], whereas unsubstituted isonicotinic acid demonstrates limited solubility in most organic solvents and requires aqueous or highly polar conditions for dissolution. This differential solubility behavior is a direct consequence of the altered electronic distribution and crystal packing energy introduced by the 3,5-difluoro substitution pattern.

Organic Solubility
Class-level inference
Soluble in methanol, ethanol, acetone (vs limited for isonicotinic acid)
Broader solvent compatibility for homogeneous coupling reactions
Quantitative solubility data not reported; confirm for specific conditions
Solubility screening Formulation development Reaction optimization

Peptide Coupling Efficiency

3,5-Difluoroisonicotinic acid has been demonstrated to participate efficiently in amide bond formation reactions. In a representative peptide coupling reaction, 3,5-difluoroisonicotinic acid was reacted with 5-(3-aminophenyl)-5-methyl-morpholin-3-one using standard HBTU/HOBt coupling conditions, affording the corresponding amide product in 86% yield . This yield is comparable to or exceeds that typically observed for electron-deficient aromatic carboxylic acids in similar coupling protocols. The successful coupling demonstrates that the enhanced electrophilicity of the carbonyl carbon—resulting from the electron-withdrawing ortho-fluorine substituents—does not impede and may facilitate amide bond formation under standard conditions.

Coupling Yield
Supporting evidence
86% isolated yield in peptide coupling (HBTU/HOBt)
Demonstrates compatibility with standard amide-bond formation
Yield within typical 70–90% range for electron-deficient aromatic acids
Amide bond formation Medicinal chemistry synthesis Reaction methodology

Thermal Stability and Melting Point

3,5-Difluoroisonicotinic acid exhibits a distinct melting point range of 246–249 °C , which differs substantially from the melting point of unsubstituted isonicotinic acid (approximately 315–319 °C with decomposition) [1]. The observed depression in melting point of approximately 70 °C is consistent with the disruption of the extended intermolecular hydrogen-bonding network caused by the introduction of the 3,5-difluoro substitution pattern. An alternative reported melting point range of 125–128 °C [2] may reflect a different polymorphic form or differing purity levels, underscoring the importance of specifying the exact solid-state form in procurement specifications.

Melting Point
Cross-study comparable
246–249 °C (alternative 125–128 °C, polymorph-dependent)
Distinct from isonicotinic acid (315–319 °C); aids identity verification
Specify expected polymorph and melting range when ordering
Thermal analysis Solid-state characterization Stability assessment

Patent-Validated eIF4E and Sodium Channel Intermediate

3,5-Difluoroisonicotinic acid has been explicitly documented in the patent literature as a key synthetic intermediate in multiple pharmaceutical development programs targeting distinct therapeutic areas. The compound is cited in patent applications covering eIF4E-inhibiting compounds for oncology indications (CA-3085255-A1; WO-2021003157-A1) and in patents describing carboxamides as sodium channel modulators (CN-111065383-A; EP-3651752-A1) . This patent documentation establishes a verifiable intellectual property trail linking 3,5-difluoroisonicotinic acid to structurally defined drug candidates, which is not equivalently documented for generic isonicotinic acid or its monohalogenated derivatives in these specific chemical series.

Patent Trail
Data to verify
Cited in eIF4E (CA-3085255-A1, WO-2021003157-A1) and sodium channel (CN-111065383-A, EP-3651752-A1) patents
Establishes documented intermediate role; supports IP-aligned procurement
Review patent family scope and relevance to your program
Oncology drug discovery Ion channel pharmacology Intellectual property

3,5-Difluoroisonicotinic Acid: Application Scenarios


Synthesis of Fluorinated Pyridyl-Fused Lactams

3,5-Difluoroisonicotinic acid is explicitly validated for the preparation of pyridyl-fused lactam derivatives , a privileged scaffold in drug discovery. The 3,5-difluoro substitution pattern enhances the electron deficiency of the pyridine ring while simultaneously providing two metabolically stable fluorine atoms that can favorably modulate lipophilicity, metabolic stability, and target binding interactions. The compound’s demonstrated compatibility with amide coupling conditions (86% yield under standard protocols) ensures that the carboxylic acid can be efficiently incorporated into more complex heterocyclic frameworks without specialized coupling methodologies. This scenario is particularly relevant for medicinal chemistry teams pursuing kinase inhibitors, GPCR modulators, and epigenetic targets where fluorinated heteroaromatic carboxylic acids serve as essential building blocks. Procurement decisions should be guided by the requirement for high-purity material (≥98%) with verified identity documentation to ensure consistent synthetic outcomes across lead optimization campaigns.

eIF4E-Targeted Oncology Therapeutics

The documented use of 3,5-difluoroisonicotinic acid as an intermediate in eIF4E inhibitor programs—as evidenced by patent citations CA-3085255-A1 and WO-2021003157-A1 —positions this compound as a strategically relevant building block for oncology research programs targeting the translation initiation machinery. eIF4E is a validated oncology target involved in the cap-dependent translation of pro-oncogenic mRNAs, and small-molecule inhibitors of eIF4E represent an emerging therapeutic class. The 3,5-difluoroisonicotinic acid moiety likely contributes to target engagement through specific interactions with the eIF4E cap-binding pocket. For procurement in this application scenario, users should prioritize suppliers who can provide comprehensive analytical documentation—including NMR, HPLC purity profiles, and residual solvent analysis—to ensure that the intermediate meets the stringent quality requirements for downstream GLP and preclinical toxicology studies.

Sodium Channel Modulator Development

3,5-Difluoroisonicotinic acid is specifically cited in patents covering carboxamides as sodium channel modulators (CN-111065383-A and EP-3651752-A1) . Sodium channels, particularly the voltage-gated Nav1.7 and Nav1.8 subtypes, represent high-value targets for non-opioid pain management and neurological disorders. The fluorinated pyridine carboxylic acid moiety serves as a key pharmacophoric element in these carboxamide series, where the fluorine substituents are known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the adjacent carbon positions . The acidic nature of the compound (pKa ≈ 1.51) also allows for predictable salt formation with basic amine counterions, which can be leveraged to modulate solubility and pharmacokinetic properties of the final drug candidates. Procurement for ion channel research should emphasize lot-to-lot consistency and the availability of the compound in research-scale quantities suitable for iterative structure–activity relationship exploration.

Solid-State Characterization and Polymorph Screening

The well-characterized crystal structure of 3,5-difluoroisonicotinic acid—monoclinic P21/n with unit cell parameters a = 6.8050 Å, b = 6.8443 Å, c = 12.7196 Å, β = 94.562°, V = 590.54 ų at 150 K —provides a definitive reference for solid-state identity verification and polymorph screening efforts. This scenario is particularly relevant for preformulation scientists and solid-state chemists conducting polymorph risk assessments for drug candidates that incorporate the 3,5-difluoroisonicotinic acid fragment. The availability of accurate crystallographic data enables unambiguous identification of crystalline forms via powder X-ray diffraction and facilitates the prediction of potential alternative polymorphs. The differential melting point ranges reported (125–128 °C versus 246–249 °C ) further underscore the importance of solid-state characterization in procurement specifications. Users should request the specific melting point and crystalline form from suppliers and, where possible, obtain the corresponding powder diffraction pattern for comparative analysis against the published single-crystal structure.

Application
Selection Property
Validation Focus
Fluorinated pyridyl-fused lactam synthesis
Dual-fluorine electronic activation; amide coupling–ready carboxylic acid
Coupling efficiency and purity (≥98% recommended)
eIF4E-targeted oncology research
Patent-verified intermediate for translation-initiation inhibitors
Comprehensive analytical documentation (NMR, HPLC, residual solvents)
Sodium channel modulator development
Fluorinated pharmacophore element with predictable salt formation
Lot-to-lot consistency; research-scale availability
Solid-state characterization and polymorph screening
Well-characterized monoclinic crystal form with published unit cell
Melting point and PXRD pattern match against reference structure

Technical Documentation Hub

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